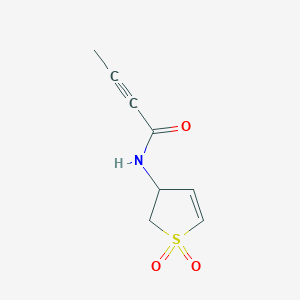

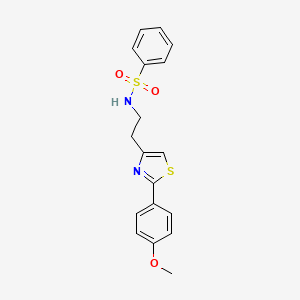

![molecular formula C14H17NO4 B2823083 Ethyl [4-(acetoacetylamino)phenyl]acetate CAS No. 909229-41-0](/img/structure/B2823083.png)

Ethyl [4-(acetoacetylamino)phenyl]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl [4-(acetoacetylamino)phenyl]acetate is a chemical compound used for pharmaceutical testing .

Synthesis Analysis

The synthesis of Ethyl [4-(acetoacetylamino)phenyl]acetate could potentially involve the Acetoacetic Ester Synthesis . This process involves the formation of an enolate, alkylation, and decarboxylation . It’s important to note that the exact synthesis process for this specific compound may vary and would need to be confirmed by a specialized chemical synthesis resource.Chemical Reactions Analysis

Ethyl [4-(acetoacetylamino)phenyl]acetate, being an ester, can undergo a variety of reactions. These include hydrolysis under acidic or basic conditions, conversion to amides via aminolysis, trans-esterification reactions to form different esters, and reduction to form alcohols or aldehydes .科学的研究の応用

Synthesis Applications

Ethyl [4-(acetoacetylamino)phenyl]acetate serves as a critical intermediate in synthesizing various compounds with potential pharmacological applications. For example, it is employed in the fabrication of 4-phenyl-2-butanone, a compound of interest for its anti-inflammatory properties and potential use in medicine (Jiangli Zhang, 2005). Additionally, this chemical is utilized in green chemistry experiments, such as the aqueous Suzuki coupling reactions, to synthesize ethyl (4-phenylphenyl)acetate, demonstrating promise as a precursor for nonsteroidal anti-inflammatory drugs (N. Costa et al., 2012).

Biocatalysis and Enzyme Technology

In biocatalysis, ethyl [4-(acetoacetylamino)phenyl]acetate is used for the kinetic resolution of specific intermediates, such as ethyl 2-hydroxy-4-phenylbutyrate, an essential intermediate in synthesizing angiotensin-converting enzyme (ACE) inhibitors. This process is facilitated by membrane reactors and lipase catalysis, highlighting the compound's role in producing pharmaceuticals with high enantiomeric purity (A. Liese et al., 2002).

Molecular Binding Studies

Studies on thiosemicarbazone derivatives of ethyl [4-(acetoacetylamino)phenyl]acetate reveal its potential in anticancer and antibacterial applications. These investigations include examining the binding characteristics of these derivatives to human serum albumin, which is crucial for understanding the pharmacokinetic mechanisms of such drugs (S. Karthikeyan et al., 2016).

Antioxidant and Anti-inflammatory Research

Ethyl [4-(acetoacetylamino)phenyl]acetate derivatives have been explored for their antioxidant properties, as seen in the oxidative chemistry studies of natural antioxidants. These studies shed light on novel oxidative pathways and the chemical basis for the antioxidant action of compounds derived from ethyl [4-(acetoacetylamino)phenyl]acetate (M. Lucia et al., 2006).

特性

IUPAC Name |

ethyl 2-[4-(3-oxobutanoylamino)phenyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-3-19-14(18)9-11-4-6-12(7-5-11)15-13(17)8-10(2)16/h4-7H,3,8-9H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWQSGOGBZNHGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)NC(=O)CC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl [4-(acetoacetylamino)phenyl]acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Isobutylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2823001.png)

![2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2823002.png)

![methyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2823004.png)

![1-Benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2823006.png)

![2-hydroxy-N-(4-methoxybenzyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2823014.png)

![N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine](/img/structure/B2823020.png)

![1-(2,4-Dimethylphenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2823022.png)

![5-({[(2,2-Dimethylpropanoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2823023.png)